molecular formula C22H23FN2O3 B2656042 (Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 904008-47-5

(Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No. B2656042
M. Wt: 382.435
InChI Key: NWQTWWZWCSOLMS-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H23FN2O3 and its molecular weight is 382.435. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthetic Routes and Intermediate Applications

  • Synthesis of Novel Derivatives : A study detailed the synthesis of novel derivatives with potential as intermediates for saframycin-related compounds, highlighting the utility of such structures in developing anticancer agents (N. Saito et al., 1997). This demonstrates the compound's potential in synthetic pathways for complex molecular architectures with therapeutic applications.

Antimicrobial and Anticancer Activity

  • Bioactive Mannich Bases with Piperazines : Research on Mannich bases incorporating piperazine structures revealed compounds with cytotoxic/anticancer and carbonic anhydrase inhibitory effects (H. Gul et al., 2019). Such findings suggest that structurally related compounds could be explored for their bioactivity, offering a pathway for the development of new therapeutic agents.

Antiviral Activities

  • Diketopiperazine Derivatives with Antivirus Activity : Derivatives from a marine-derived actinomycete showed modest to potent antiviral activities against the influenza A virus, indicating the potential of related compounds in antiviral research (Pei-Pei Wang et al., 2013). This highlights the relevance of exploring similar structures for antiviral applications.

Receptor Binding and Neurodegenerative Disease Imaging

  • Sigma-1 Receptor Ligands for Neurodegenerative Imaging : A study synthesized piperazine derivatives with significant sigma-1 receptor affinity, identifying candidates for positron emission tomography (PET) imaging in neurodegenerative diseases (I. Moussa et al., 2010). This suggests potential research applications of related compounds in the development of diagnostic tools for neurological conditions.

properties

IUPAC Name

(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3/c1-14-11-18(26)16(13-25-9-7-24(2)8-10-25)22-20(14)21(27)19(28-22)12-15-5-3-4-6-17(15)23/h3-6,11-12,26H,7-10,13H2,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQTWWZWCSOLMS-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3F)O2)CN4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CC=C3F)/O2)CN4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

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